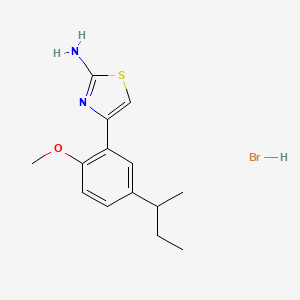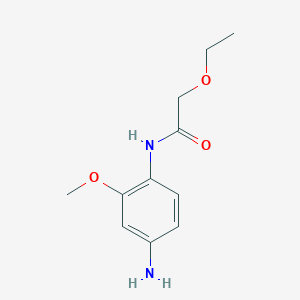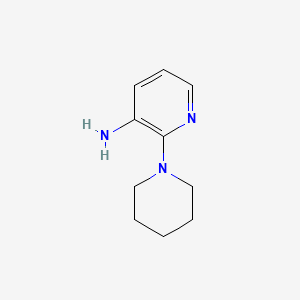![molecular formula C15H17N3 B1318066 {6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine CAS No. 954269-06-8](/img/structure/B1318066.png)
{6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “{6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine” is a complex organic molecule that contains an isoquinoline and a pyridine ring . Isoquinolines are a type of heterocyclic aromatic organic compound similar to quinolines . Pyridines are a class of organic compounds with a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoquinoline and pyridine rings, connected by a methanamine linker . The exact structure would depend on the specific positions of these components in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its molecular weight, solubility, melting point, and other properties .Aplicaciones Científicas De Investigación
Catalytic Applications
Mononuclear ruthenium complexes with pentadentate ligands, including N,N-bis[(isoquinolin-1-yl)methyl][6-(pyridin-2-yl)pyridin-2-yl]methanamine (DIQ-Bpy), demonstrate unique catalytic properties. The complex [Ru(DIQ-Bpy)(H2O)]2+ has been studied for its ability to oxidize water in the presence of CeIV. This process is crucial for understanding and improving catalytic reactions involving water oxidation, a fundamental reaction for artificial photosynthesis and sustainable energy production (Vennampalli et al., 2014).
Antimicrobial Properties
Isoquinoline derivatives, including those resembling the structure of {6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine, have been synthesized and shown to exhibit significant antimicrobial activities. A study conducted by Thomas et al. demonstrated that a series of these derivatives displayed moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas et al., 2010).
Synthetic Methodology Development
The synthesis of pyrimido[6,1-a]isoquinolines is of interest due to their potential physiological activities. Fisyuk and Mukanov developed a new method for synthesizing these compounds, which involves intramolecular amidoalkylation of heterocyclic acyliminium. This method presents a novel approach to constructing complex molecular structures that could have various applications in pharmaceuticals and material science (Fisyuk & Mukanov, 2003).
Hydrogenation Reactions
Catalysts based on quinazoline structures, closely related to this compound, have been utilized in efficient transfer hydrogenation reactions. These reactions are crucial in the production of various chemicals and pharmaceuticals, showcasing the versatility and importance of such catalysts in industrial applications (Karabuğa et al., 2015).
Enantioselective Synthesis
The enantioselective synthesis of compounds structurally similar to this compound is crucial for developing pharmaceuticals with specific biological activities. Selfridge et al. demonstrated the synthesis of enantiopure 10-Nornaltrexones, highlighting the importance of stereochemistry in the biological function of pharmaceutical compounds (Selfridge et al., 2014).
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
It’s known that similar compounds can bind to their targets and induce changes that lead to various biological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Similar compounds are known to be soluble in water, which could impact their bioavailability.
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c16-9-12-5-6-15(17-10-12)18-8-7-13-3-1-2-4-14(13)11-18/h1-6,10H,7-9,11,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHRNHRZICICMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=C(C=C3)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318020.png)


